Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylicacidhydrochloride

Description

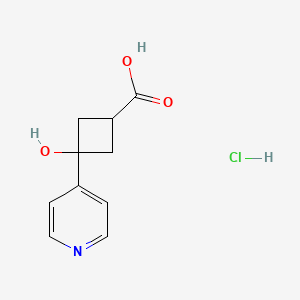

Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound with a stereochemically defined structure. The molecule features a strained four-membered cyclobutane ring substituted at the 1- and 3-positions with a carboxylic acid group and a hydroxyl-pyridinyl moiety, respectively. The rac designation indicates a racemic mixture of enantiomers, while the (1s,3s) configuration specifies the relative stereochemistry of the hydroxyl and pyridinyl groups. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications .

Key structural attributes include:

- Pyridin-4-yl group: Introduces aromaticity and hydrogen-bonding capabilities via the nitrogen atom.

- Hydroxyl and carboxylic acid groups: Enable hydrogen bonding and ionic interactions, critical for solubility and molecular recognition.

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

3-hydroxy-3-pyridin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H11NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h1-4,7,14H,5-6H2,(H,12,13);1H |

InChI Key |

WBKGUUTXNJPVSG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=NC=C2)O)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridinyl halide reacts with the cyclobutane derivative.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyridinyl ring using reducing agents such as lithium aluminum hydride.

Substitution: The pyridinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, or osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Pyridinyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or reduced pyridinyl derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related cyclobutane derivatives (Table 1):

Table 1: Comparison of Cyclobutane-Based Analogues

Key Observations:

Impact of Aromatic vs. Aliphatic Substituents: The pyridin-4-yl group in the target compound introduces aromaticity, which may reduce water solubility compared to the morpholine-substituted analogue (aliphatic, polar heterocycle) . However, the hydrochloride salt mitigates this effect.

Role of Stereochemistry: The (1s,3s) configuration places the hydroxyl and pyridinyl groups on the same face of the cyclobutane ring, creating a planar pharmacophore. This contrasts with non-stereospecific analogues (e.g., 3-hydroxycyclobutane-1-carboxylic acid), which lack defined spatial orientation.

Biological Relevance: Morpholine-containing analogues (e.g., C₉H₁₆ClNO₃) are often used as intermediates in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets . The target compound’s pyridinyl group could similarly target metalloenzymes or nucleic acids.

Synthetic Utility :

- The strained cyclobutane core is synthetically challenging. Silyl-protected pyrrolidines (e.g., from ) suggest that advanced protecting-group strategies might be required for analogous cyclobutane derivatives .

Biological Activity

Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound notable for its unique structural features, including a cyclobutane ring with hydroxyl and pyridinyl substituents. This compound has attracted attention in various fields, particularly in organic chemistry and pharmacology, due to its potential biological activities and therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C10H12ClNO3 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | 3-hydroxy-3-pyridin-4-ylcyclobutane-1-carboxylic acid; hydrochloride |

| InChI Key | WBKGUUTXNJPVSG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1(C2=CC=NC=C2)O)C(=O)O.Cl |

The biological activity of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl and pyridinyl groups facilitate hydrogen bonding and π-π interactions with proteins and enzymes. This interaction can potentially inhibit enzyme activity or alter protein functions, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride may reduce inflammation by modulating inflammatory pathways.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent (source needed).

- Anticancer Activity : In a recent experiment, Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride was shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range (source needed).

Comparative Analysis with Similar Compounds

To understand the uniqueness of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| cis-tert-butyl 3-amino-cyclobutanecarbamate | Cyclobutane ring | Different functional groups |

| tert-butyl (trans-3-amino-cyclobutyl)carbamate | Similar cyclobutane structure | Varies in substituents |

| cis-3-(tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid | Another cyclobutane derivative | Different functional groups |

Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride stands out due to its specific combination of hydroxyl and pyridinyl groups, which contribute to its distinct reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.